![molecular formula C13H12N2O2 B1482720 3-Cyclopropyl-6-phenyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098036-09-8](/img/structure/B1482720.png)
3-Cyclopropyl-6-phenyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
Synthesis Analysis
The synthesis of a similar compound, 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione, was reported via a four-component reaction involving an α-chloroketone, an aliphatic isocyanate, a primary aromatic amine, and carbon monoxide . The proposed reaction mechanism involves a Pd-catalyzed carbonylation of 2-chloro-1-phenylethan-1-one, leading to a β-ketoacylpalladium key intermediate .Molecular Structure Analysis
The dihydropyrimidine ring in similar compounds adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Scientific Research Applications
Synthesis and Anti-inflammatory Activities
- Research has explored the synthesis of thiazolo[3,2-a]pyrimidine derivatives, including structures related to the specified chemical compound, demonstrating moderate anti-inflammatory activities in pharmacological evaluations. These compounds have been synthesized through specific chemical reactions and their structures confirmed by various spectroscopic methods. The anti-inflammatory activities were assessed against standard drugs, revealing potential therapeutic applications (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Antihypertensive Effects
- Thienopyrimidinedione derivatives, which are structurally similar to the compound , have been synthesized and evaluated for antihypertensive effects. These compounds showed significant potency as oral antihypertensive agents in animal models, indicating their potential in managing hypertension (Russell, Press, Rampulla, McNally, Falotico, Keiser, Bright, & Tobia, 1988).
Hypolipidemic Activity
- Certain derivatives, including 3- and 4-phenyl-piperidine-2,6-diones, have been investigated for their hypolipidemic activity. These compounds have shown promising results in reducing lipid levels in rodent models, suggesting their utility in treating hyperlipidemic states (Murthy, Maguire, Alphin, Day, & Hall, 1986).
Euglycemic and Hypolipidemic Agents
- A series of thiazolidine-2,4-dione derivatives have been synthesized and assessed for their euglycemic and hypolipidemic activities. These studies have identified compounds with significant potential as both euglycemic and hypolipidemic agents, highlighting their dual therapeutic effects in metabolic disorders (Gupta, Ghosh, & Chandra, 2005).
properties
IUPAC Name |
3-cyclopropyl-6-phenyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-12-8-11(9-4-2-1-3-5-9)14-13(17)15(12)10-6-7-10/h1-5,8,10H,6-7H2,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPXLAXNFDCWNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-phenyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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